2,4-Diphenyl-3H-1-benzazepine
Description
Structure
3D Structure
Properties
CAS No. |
646502-85-4 |
|---|---|
Molecular Formula |
C22H17N |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2,4-diphenyl-3H-1-benzazepine |
InChI |
InChI=1S/C22H17N/c1-3-9-17(10-4-1)20-15-19-13-7-8-14-21(19)23-22(16-20)18-11-5-2-6-12-18/h1-15H,16H2 |
InChI Key |
OOXQJTFNUKZSQU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Diphenyl 3h 1 Benzazepine and Its Derivatives
Pioneering Synthetic Routes to the 2,4-Diaryl-3H-1-benzazepine Skeleton
The foundational methods for constructing the 2,4-diaryl-3H-1-benzazepine framework have traditionally relied on condensation and cyclization reactions involving readily available starting materials. These pioneering routes have been instrumental in providing access to this class of compounds and have laid the groundwork for more advanced synthetic strategies.
Acid-Catalyzed Condensation Reactions involving Acetophenone (B1666503) and 2-Fluoroaniline (B146934)
An effective method for the synthesis of 2,4-diaryl-3H-1-benzazepines involves the acid-catalyzed condensation of 2-fluoroaniline with aryl methyl ketones, such as acetophenone. rsc.org This reaction, typically catalyzed by p-toluenesulfonic acid (PTSA), proceeds by heating equimolar amounts of the reactants in a solvent like xylene with azeotropic removal of water. rsc.org While the initial product is the corresponding imine, extended reaction times lead to the formation of the desired benzazepine. rsc.org
The proposed mechanism for this transformation begins with the acid-catalyzed formation of an imine. This is followed by an aldol-like condensation between two molecules of the aryl methyl ketone, which then reacts with the 2-fluoroaniline. A series of acid-catalyzed proton migrations and subsequent loss of a fluoride (B91410) ion leads to the cyclization and formation of a stabilized cation. The stability of this cation, facilitated by the two aryl groups, is crucial for the success of the reaction. Finally, proton loss and isomerization yield the 3H-1-benzazepine. rsc.org
The reaction has been shown to be effective for a variety of substituted acetophenones, affording the corresponding 2,4-diaryl-3H-1-benzazepines in moderate to good yields. rsc.org
Table 1: Synthesis of 2,4-Diaryl-3H-1-benzazepines via Acid-Catalyzed Condensation rsc.org
| Entry | Ar (from Ar-COCH₃) | Yield (%) |
|---|---|---|
| 1 | Phenyl | 74 |
| 2 | 4-Methoxyphenyl | 53 |
| 3 | 3-Methoxyphenyl | 65 |
| 4 | 4-Methylphenyl | 70 |
| 5 | 4-(Trifluoromethyl)phenyl | 65 |
| 6 | 2-Naphthyl | 80 |
Strategies Utilizing 2-Haloanilines and α,β-Unsaturated Ketones
An alternative approach to the 3H-1-benzazepine core involves the reaction of 2-haloanilines, such as 2-fluoro- or 2-chloroaniline (B154045), with α,β-unsaturated ketones, specifically aryl vinyl ketones. researchgate.net This method allows for the one-step synthesis of 3H-1-benzazepines and offers a pathway to introduce substituents at the C4 and C5 positions of the benzazepine ring. researchgate.net
The proposed multi-step mechanism for this reaction includes a rsc.orgthieme-connect.de sigmatropic shift in the initially formed fluoroimine, followed by an addition-elimination sequence to generate a carbocation. This intermediate then leads to the formation of an unstable 5H-1-benzazepine, which subsequently undergoes an acid-catalyzed isomerization to the more stable 3H-1-benzazepine. researchgate.net
Advanced Multi-Component and Tandem Reaction Approaches
To enhance synthetic efficiency and molecular diversity, advanced synthetic methodologies such as multi-component and tandem reactions have been developed. These strategies allow for the construction of complex molecular architectures from simple starting materials in a single operation, often with high atom economy.
Pseudo Three-Component Syntheses of Coumarin-Annulated Azepines Incorporating 2,4-Diaryl-3H-1-benzazepine Motifs
A notable example of a pseudo three-component reaction is the synthesis of coumarin-annulated azepines. This is achieved through the acid-catalyzed condensation of 3-amino-4-hydroxycoumarin with two equivalents of a substituted acetophenone in toluene (B28343). rsc.org This reaction constructs a fused heterocyclic system that incorporates the 2,4-diaryl-azepine motif, demonstrating the versatility of condensation strategies in building complex, polycyclic structures. rsc.orgresearchgate.net A plausible mechanism for this pseudo three-component reaction has been proposed, highlighting the sequential condensations that lead to the final product. rsc.orgresearchgate.net
Optimization of Reaction Parameters and Broadening Substrate Scope
The yield and applicability of the synthetic routes to 2,4-diaryl-3H-1-benzazepines are highly dependent on the reaction conditions and the nature of the starting materials. Consequently, significant effort has been dedicated to optimizing these parameters and exploring the substrate scope of these reactions.
For the acid-catalyzed condensation of 2-fluoroaniline and aryl methyl ketones, optimal conditions involve heating equimolar amounts of the reactants with a catalytic amount of p-toluenesulfonic acid in xylene for at least 20 hours, with continuous removal of water. rsc.org The choice of solvent and the effective removal of the water byproduct are critical for driving the reaction to completion. rsc.org
The substrate scope of this reaction has been investigated, revealing that while there is little correlation between the yield and the electronic characteristics of the aryl group on the ketone, steric effects can play a significant role. rsc.org For instance, the use of 2'-methylacetophenone (B146604) results in a significantly lower yield, likely due to steric hindrance that prevents the aryl groups from achieving the co-planarity necessary to stabilize the cationic intermediate. rsc.org The reaction has been found to be most effective with aryl methyl ketones and 2-fluoroaniline; attempts to use other ketones like propiophenone (B1677668) or other anilines such as 2-chloroaniline or 2-methoxyaniline have been less successful, often yielding only the corresponding imines. rsc.org
Impact of Catalytic Systems and Solvent Systems on Reaction Outcomes
The selection of an appropriate catalytic and solvent system is critical in the synthesis of 2,4-diaryl-3H-1-benzazepines. Research has demonstrated that both acid catalysis and metal-based catalysis can be effective, with the solvent playing a key role in reaction efficiency.
One of the primary methods for synthesizing 2,4-diaryl-3H-1-benzazepines involves the reaction of 2-fluoroaniline with an aryl methyl ketone. This reaction is effectively catalyzed by a catalytic amount of p-toluenesulfonic acid (PTSA). The optimal conditions for this synthesis involve heating equimolar amounts of 2-fluoroaniline and the respective aryl methyl ketone with PTSA at reflux in xylene for at least 20 hours. The use of a Dean-Stark apparatus is crucial for the azeotropic removal of the water byproduct, which drives the reaction towards the product. While both toluene and xylene can be used as solvents, xylene is noted as being part of the best conditions.
Beyond simple acid catalysis, other systems have been developed for synthesizing the broader class of 1-benzazepine derivatives. For instance, an asymmetric synthesis of enantioenriched 2,3-substituted-1-benzazepine derivatives has been achieved through a copper-catalyzed reductive intramolecular cyclization. This method employs a chiral bisphosphine-copper catalyst to achieve high yields and high degrees of diastereoselectivity and enantioselectivity under mild conditions. Lewis acids have also been shown to promote cyclization reactions to form benzazepine skeletons; for example, boron trifluoride diethyl etherate can enhance Pummerer-type cyclization reactions that would otherwise yield non-cyclized products.
Interestingly, catalyst-free methods have also been established. A dearomative rearrangement of o-nitrophenyl alkyne provides a divergent route to various benzazepines through a thermal process, avoiding the need for a catalyst entirely. This reaction is typically performed in a solvent like tetrahydrofuran (B95107) (THF) at elevated temperatures.
The choice of solvent can also be critical in preventing unwanted side reactions. In a palladium-catalyzed carbonylation reaction to form a 2,4-benzodiazepine, the use of dimethylformamide (DMF) as a solvent was found to be essential to stabilize the seven-membered ring product and prevent its rearrangement into a 2,3-dihydro-isoindol-1-one.
Evaluation of Electronic and Steric Effects of Substituents on Yield and Regioselectivity
The electronic and steric properties of substituents on the aromatic precursors play a significant role in determining the yield and, in some cases, the feasibility of the synthesis of 2,4-diphenyl-3H-1-benzazepine and its derivatives.
In the PTSA-catalyzed reaction of 2-fluoroaniline and various aryl methyl ketones, studies have found little correlation between the reaction yield and the electronic characteristics of the substituent on the aryl methyl ketone. Both electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring of acetophenone provide the corresponding benzazepine derivatives in synthetically useful yields. This observation is corroborated by findings in catalyst-free dearomative rearrangement syntheses, where the electronic nature of the arene was also found to have little influence on the formation of benzazepines, with both electron-rich and electron-deficient variants being isolated in similar yields.
The yields for the synthesis of various 2,4-diaryl-3H-1-benzazepines from 2-fluoroaniline and substituted acetophenones are detailed below.
| Entry | Aryl Group (Ar) of Ketone | Yield (%) |
|---|---|---|
| 1 | Phenyl | 74 |
| 2 | 4-Methoxyphenyl | 53 |
| 3 | 3-Methoxyphenyl | 65 |
| 4 | 4-Methylphenyl | 70 |
| 5 | 4-(Trifluoromethyl)phenyl | 65 |
| 6 | 2-Naphthyl | 80 |
Data sourced from Synlett 2007, No. 18, 2868–2870.
Conversely, steric effects have a pronounced impact on the reaction outcome. The use of 2'-methylacetophenone, which introduces steric hindrance near the reaction center, resulted in a yield of less than 20%. While the initial imine formation proceeds without issue, the subsequent cyclization step is inefficient. This is attributed to the inability of the aryl groups in a key cationic intermediate to achieve the co-planarity required for effective stabilization. Similarly, using propiophenone instead of acetophenone also failed to produce a useful yield of the benzazepine, which may also be due to steric factors preventing the stabilization of the intermediate.
The scope of the aniline (B41778) component has also been shown to be limited. Attempts to use 2-chloroaniline or 2-methoxyaniline in place of 2-fluoroaniline were unsuccessful in producing the desired benzazepine product under similar conditions.
Elucidation of Reaction Mechanisms in the Formation of 2,4 Diphenyl 3h 1 Benzazepine
Postulated Mechanistic Pathways for Benzazepine Cyclization
The construction of the seven-membered benzazepine ring is not a trivial process and is thought to involve a series of carefully orchestrated chemical transformations. One established method for synthesizing 2,4-diaryl-3H-1-benzazepines involves the acid-catalyzed condensation of an aryl methyl ketone, such as acetophenone (B1666503), with 2-fluoroaniline (B146934) researchgate.net. The mechanism for this transformation is postulated to involve cyclocondensation, rearrangements, and isomerization steps.
The initial step in the acid-catalyzed reaction between an amine and a ketone is the formation of a carbinolamine, which then dehydrates to form an iminium ion. This electrophilic iminium ion is a key intermediate. In the context of benzazepine synthesis, more complex keteniminium intermediates, generated from amides, have been shown to spontaneously cyclize to form a seven-membered ring iminium, which is then hydrolyzed to the corresponding benzazepinone researchgate.net.
In a typical condensation, the iminium ion exists in equilibrium with its corresponding enamine tautomer. The enamine, with its nucleophilic α-carbon, can then participate in cyclization reactions. This sequence of iminium ion formation followed by intramolecular reaction of the enamine tautomer is a common pathway for the synthesis of various nitrogen-containing heterocycles.
Pericyclic reactions, particularly sigmatropic rearrangements, are powerful transformations in organic synthesis that involve the intramolecular shift of a σ-bond wikipedia.org. Such rearrangements are often key steps in the synthesis of complex molecules, including benzazepines researchgate.netnih.gov. Computational studies on the formation of related benzazepine systems suggest a multi-step process that includes a researchgate.netresearchgate.net sigmatropic shift to form an unstable 5H-1-benzazepine intermediate researchgate.net.
Following the initial cyclization, the reaction pathway may involve the formation of carbocationic species nih.govnih.gov. These high-energy intermediates can drive subsequent rearrangements and eliminations necessary to form the final benzazepine ring system. For instance, in the synthesis starting from 2-fluoroaniline, the cyclization step would necessitate the departure of the fluoride (B91410) ion, a process that could be facilitated by the formation of a stabilized carbocation intermediate prior to the final aromatization steps. Dearomative whiterose.ac.ukwhiterose.ac.uk-sigmatropic rearrangements have also been identified as a key step in divergent syntheses of benzazepines and other complex bridged polycycloalkanones nih.gov.
| Intermediate Type | Role in Mechanism | Precursor(s) | Subsequent Transformation |
| Iminium Ion | Electrophilic species for cyclization | Acetophenone, 2-Fluoroaniline | Tautomerization to enamine or direct cyclization |
| Enamine | Nucleophilic species for cyclization | Iminium Ion | Intramolecular attack to form C-C bond |
| Carbocation | Facilitates rearrangements/elimination | Cyclized intermediate | Elimination or sigmatropic shift |
| 5H-1-Benzazepine | Unstable cyclic intermediate | Post-cyclization intermediate | Acid-catalyzed isomerization |
Experimental Verification of Mechanistic Steps
To move beyond postulation and definitively establish a reaction mechanism, a variety of experimental techniques are employed. These methods are designed to detect, trap, or trace the path of atoms through the reaction sequence, providing concrete evidence for the existence of transient intermediates and the nature of bond-forming and breaking events.
Isotopic labeling is a powerful technique used to track the passage of an isotope through a chemical reaction wikipedia.org. By replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, or deuterium for hydrogen), chemists can follow the labeled atom's position in the products and intermediates wikipedia.orgscripps.edu. This provides unambiguous evidence for or against proposed molecular rearrangements.
For the formation of this compound, a labeling study could provide critical insights. For example, if a researchgate.netresearchgate.net sigmatropic shift is indeed occurring, the position of a label would be expected to change in a predictable manner. The use of techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy allows for the precise determination of the isotope's location in the final product wikipedia.orgnih.govnih.gov. While specific isotopic labeling studies on this compound are not widely reported, this methodology remains a gold standard for mechanistic elucidation in organic chemistry researchgate.netx-chemrx.com.
| Labeled Reactant | Label Position | Postulated Mechanism | Expected Label Position in Product | Analytical Method |
| Acetophenone-¹³C | Carbonyl Carbon | Direct Cyclocondensation | C4 of Benzazepine Ring | ¹³C NMR, Mass Spectrometry |
| Acetophenone-¹³C | Methyl Carbon | Direct Cyclocondensation | C3 or Phenyl group shift | ¹³C NMR, Mass Spectrometry |
| 2-Fluoroaniline-d₄ | Aromatic Ring | No Rearrangement of this Ring | Fused Benzene (B151609) Ring | ¹H NMR, ²H NMR, Mass Spectrometry |
The direct detection of short-lived intermediates provides the most compelling evidence for a proposed reaction mechanism. However, their high reactivity and low concentration make them difficult to isolate under normal reaction conditions. Techniques such as matrix isolation at cryogenic temperatures can be used to trap and study these species. More commonly, intermediates are "trapped" by adding a reagent to the reaction mixture that reacts specifically with the intermediate to form a stable, isolable product youtube.comcsbsju.edu.
Alternatively, modern spectroscopic methods can sometimes detect intermediates in situ. For instance, React-IR spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time. Variable-temperature NMR (VT-NMR) can also be used to study the structures of less stable species at low temperatures where their lifetimes are extended whiterose.ac.uk. Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR, are essential for characterizing any trapped or isolated intermediates, providing a structural snapshot of the reaction pathway researchgate.net.
Computational Validation of Proposed Reaction Energetics and Transition States
While detailed experimental elucidation of the reaction mechanism for the formation of this compound remains a complex endeavor, computational chemistry offers a powerful tool to validate proposed pathways, analyze reaction energetics, and characterize the fleeting transition states involved. Although specific computational studies detailing the energetics for the formation of this compound are not widely available in peer-reviewed literature, a theoretical framework for the formation of the 3H-1-benzazepine core has been proposed and is supported by computational analysis.
Research into the synthesis of the closely related compound, 3-methyl-2,4-diphenyl-3H-1-benzazepine, has included computational analysis, suggesting that theoretical calculations are indeed a viable method for understanding the intricacies of this reaction. The generally accepted mechanism for the formation of 3H-1-benzazepines from the reaction of a 2-haloaniline, such as 2-fluoroaniline, with an aryl vinyl ketone is believed to proceed through a multi-step pathway. This proposed mechanism has been buttressed by computational studies on the formation of the core 3H-1-benzazepine ring system.
The key steps in this proposed mechanism are:
A cuny.eduumanitoba.ca sigmatropic shift.
An addition-elimination sequence leading to a carbocation intermediate.
The formation of an unstable 5H-1-benzazepine intermediate.
A final acid-catalyzed isomerization to yield the stable 3H-1-benzazepine product.
Computational methods, particularly Density Functional Theory (DFT), are instrumental in validating such a proposed mechanism. These calculations can determine the geometries of reactants, intermediates, transition states, and products, as well as their relative energies.
A hypothetical reaction coordinate diagram, based on DFT calculations, would illustrate the energy changes throughout the reaction. Each stationary point on this diagram corresponds to a specific molecular structure, and the peaks represent the transition states connecting them. The energy difference between the reactants and a transition state is the activation energy, a critical factor in determining the rate of that step.
Below is an illustrative data table showcasing the type of energetic information that would be generated from a comprehensive computational study on the formation of this compound. Please note that these values are hypothetical and serve to demonstrate the insights that such a study would provide.
| Reaction Step | Intermediate/Transition State | Calculated Enthalpy (kcal/mol) | Calculated Gibbs Free Energy (kcal/mol) |
|---|---|---|---|
| Initial Reactants | 2-Fluoroaniline + Aryl Vinyl Ketone | 0.0 | 0.0 |
| Step 1: cuny.eduumanitoba.ca Sigmatropic Shift | Transition State 1 | +25.0 | +26.5 |
| Intermediate 1 | -5.0 | -4.5 | |
| Step 2: Carbocation Formation | Transition State 2 | +15.0 | +16.0 |
| Carbocation Intermediate | +10.0 | +11.0 | |
| Step 3: 5H-1-benzazepine Formation | Transition State 3 | +5.0 | +6.0 |
| 5H-1-benzazepine | -10.0 | -9.0 | |
| Step 4: Isomerization | Transition State 4 | +8.0 | +9.5 |
| Final Product | This compound | -20.0 | -18.5 |
Furthermore, computational analysis of transition states would reveal crucial geometric parameters, such as bond lengths and angles, at the peak of the energy barrier. For instance, in the cuny.eduumanitoba.ca sigmatropic shift, calculations would define the geometry of the cyclic transition state. Analysis of the transition state for the final isomerization step would shed light on the proton transfer mechanism involved.
Reactivity and Complex Chemical Transformations of 2,4 Diphenyl 3h 1 Benzazepine
Ring-Contraction Reactions and Derivatization to Quinoline Scaffolds
One of the most significant reactions of 2,4-diphenyl-3H-1-benzazepine is its rearrangement to form quinoline derivatives, representing a ring-contraction from a seven-membered azepine ring to a six-membered pyridine ring fused with the existing benzene (B151609) ring.
The transformation of this compound into 2,4-diphenylquinoline (B373748) has been demonstrated as a facile and high-yielding process. researchgate.net An attempted free-radical bromination using N-bromosuccinimide (NBS) unexpectedly led to this ring-contraction, affording 2,4-diphenylquinoline in high yield. researchgate.net This reaction provides a convenient synthetic route to substituted quinolines from readily accessible 1-benzazepine precursors. researchgate.net The stability of the resulting aromatic quinoline system is a significant thermodynamic driving force for this rearrangement.
Mechanistic studies, supported by the use of ¹³C-labeled and deuterated benzazepines as well as Density Functional Theory (DFT) calculations, have shed light on the intricate pathway of the ring-contraction. researchgate.net The process is not a simple rearrangement but involves a multi-step sequence. Evidence suggests the formation of a reactive intermediate dibromomethyl cation. researchgate.net The carbon atom that is ultimately expelled from the ring is initially part of this cation, which can subsequently react with a nucleophile like methanol to form methyl formate. researchgate.net
While not directly observed in the NBS-mediated conversion of this compound, related dearomative rearrangement reactions leading to benzazepine structures have been shown to involve the extrusion of carbon monoxide (CO) through a cheletropic decarbonylation reaction. nih.gov Such fragmentation pathways, where a carbon atom is removed from the ring system, are crucial in understanding the transformation of larger rings into smaller, more stable aromatic systems. researchgate.netnih.gov
Regioselective Alkylation Reactions
The alkylation of this compound presents a challenge in regioselectivity, as the molecule possesses two primary nucleophilic sites: the nitrogen atom (N1) and the carbon atom at the C3 position. This leads to two distinct product outcomes, N-alkylation and C3-alkylation. Research indicates that it is possible to obtain either 3-alkyl-3H-1-benzazepines or 1-alkyl-1H-1-benzazepines depending on the reaction conditions. documentsdelivered.com
The 3H-1-benzazepine structure contains a nucleophilic nitrogen and an enamine-like system, allowing for electrophilic attack at either the N1 or C3 position. N-alkylation results in the formation of a 1-alkyl-1H-1-benzazepine, where the alkyl group is attached to the nitrogen, leading to a more conjugated 1H-tautomer. In contrast, C3-alkylation yields a 3-alkyl-3H-1-benzazepine, maintaining the original 3H-benzazepine core with substitution at the methylene carbon. The competition between these two pathways is governed by a delicate interplay of electronic and steric factors, as well as the specific reaction conditions employed. beilstein-journals.org
The outcome of the alkylation reaction is highly dependent on the choice of base and the nature of the alkylating agent, particularly its leaving group. beilstein-journals.org In analogous heterocyclic systems like indazoles, strong, non-nucleophilic bases such as sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (B95107) (THF) tend to favor N1-alkylation. beilstein-journals.org Weaker bases or those capable of forming specific coordination complexes, such as cesium carbonate, can alter the nucleophilicity of the competing sites and thus change the regioselectivity. beilstein-journals.org
The alkylating agent also plays a crucial role. Reagents with "harder" leaving groups may favor alkylation at the "harder" nucleophilic center (N1), while those with "softer" leaving groups might show preference for the "softer" C3 position. The reaction can proceed through either an SN1 or SN2 mechanism, which is influenced by the structure of the alkylating agent and its leaving group. oncohemakey.comnih.gov For instance, primary alkyl halides typically react via an SN2 pathway, where the transition state is sensitive to steric hindrance, potentially favoring the less hindered nitrogen atom. beilstein-journals.orgnih.gov
| Factor | Condition Favoring N-Alkylation | Condition Favoring C3-Alkylation | Rationale |
|---|---|---|---|
| Base | Strong, non-coordinating base (e.g., NaH) | Weaker, coordinating base (e.g., K₂CO₃, CsHCO₃) | Strong bases fully deprotonate the nitrogen, increasing its nucleophilicity. Coordinating bases may interact with the N1 position, sterically hindering it and promoting C3 attack. beilstein-journals.orgnih.gov |
| Solvent | Aprotic, non-polar (e.g., THF, Dioxane) | Polar aprotic (e.g., DMF, DMSO) | Polar solvents can stabilize charged intermediates and influence the dissociation of the ion pair, affecting the relative reactivity of the N and C nucleophiles. beilstein-journals.org |
| Alkylating Agent | Primary alkyl halides (e.g., R-Br, R-I) | Bulky alkylating agents or those with softer leaving groups | Steric hindrance around the C3 position may disfavor attack by bulky electrophiles. The hard/soft acid/base (HSAB) principle can influence site selectivity. beilstein-journals.orgoncohemakey.com |
Other Significant Chemical Reactivity Patterns (e.g., Oxidative Transformations, Cycloaddition Potentials)
Beyond ring-contraction and alkylation, this compound and related structures exhibit reactivity in oxidative transformations and cycloaddition reactions. These pathways open avenues for creating more complex polycyclic and functionalized nitrogen-containing heterocycles.
Iodine(III)-mediated oxidation represents a powerful method for intramolecular C-N bond formation. nih.govresearchgate.net While not specifically detailed for this compound, analogous aniline (B41778) derivatives can be oxidized using reagents like iodosobenzene or [bis(trifluoroacetoxy)iodo]benzene (PIFA) to construct larger ring systems like dibenzazepines. nih.govresearchgate.net Such oxidative C-H amination reactions could potentially transform the benzazepine core into more complex, fused polycyclic structures. Mechanistic studies suggest these transformations may proceed through radical intermediates. nih.govresearchgate.net
The diene-like character within the seven-membered ring of the 3H-1-benzazepine system suggests potential for cycloaddition reactions. Palladium-catalyzed formal (5 + 2) cycloadditions have been utilized to assemble benzazepine skeletons from simpler precursors, indicating the amenability of this ring system to participate in metal-catalyzed annulations. acs.org Furthermore, the enamine-like double bond is a potential reaction partner in various cycloadditions, such as [4+2] or [3+2] reactions with suitable dienophiles or dipoles, offering a route to novel fused or bridged heterocyclic frameworks. acs.orgresearchgate.net
Advanced Spectroscopic and Crystallographic Characterization for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone in the characterization of 2,4-Diphenyl-3H-1-benzazepine, offering detailed insights into its atomic connectivity and spatial arrangement.
The assignment of the correct isomeric form of 2,4-Diphenyl-1-benzazepine is unequivocally achieved through detailed analysis of its ¹H and ¹³C NMR spectra. The presence of a proton signal corresponding to the H-5 position and the observation of a Nuclear Overhauser Effect (NOE) between the protons at the C-5 and C-6 positions of the benzazepine ring provide conclusive evidence for the 3H-isomer, distinguishing it from the potential 5H-isomer.
The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons of the phenyl substituents and the fused benzene (B151609) ring, typically observed in the downfield region. The protons of the seven-membered azepine ring resonate at distinct chemical shifts, providing valuable structural information. Similarly, the ¹³C NMR spectrum displays a unique set of signals for each carbon atom in the molecule, further confirming its structure.
Interactive Table 1: Representative ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) Range | Multiplicity |
| Aromatic-H | 7.0 - 8.0 | Multiplet |
| H-3 | 3.0 - 4.0 | Singlet |
| H-5 | 5.0 - 6.0 | Singlet |
Interactive Table 2: Representative ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) Range |
| Aromatic-C | 120 - 150 |
| C-2 | 150 - 160 |
| C-3 | 30 - 40 |
| C-4 | 140 - 150 |
| C-5 | 110 - 120 |
Certain 2-aryl-3H-1-benzazepines, including this compound, exhibit conformational mobility on the NMR timescale nih.govfigshare.com. Variable-temperature (VT) NMR experiments are instrumental in studying these dynamic processes, such as the interconversion between conformational enantiomers. These studies reveal that the seven-membered azepine ring can undergo conformational changes, and the energy barrier for these processes can be determined by monitoring the coalescence of NMR signals at different temperatures.
Research on substituted 2-aryl-3H-1-benzazepines has shown that alkylation of the azepine ring can significantly slow down this interconversion of conformational enantiomers nih.govfigshare.com. While specific VT-NMR data for the parent this compound is not extensively detailed in publicly available literature, the established conformational mobility within this class of compounds underscores the importance of such studies for a complete understanding of their solution-state behavior.
X-ray Crystallography for Precise Molecular Architecture Determination
While NMR spectroscopy provides excellent information about the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state.
In the absence of a specific crystal structure for this compound, a general discussion on the expected crystal packing can be made based on related structures. The packing of molecules in the crystal lattice would be governed by various intermolecular interactions, such as van der Waals forces and potential π-π stacking between the aromatic rings. The analysis of these interactions is crucial for understanding the solid-state properties of the compound.
Complementary Spectroscopic Techniques (e.g., Infrared, Mass Spectrometry) in Support of Structural Assignment
In conjunction with NMR and X-ray crystallography, other spectroscopic techniques provide valuable supporting data for the structural assignment of this compound.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its exact molecular mass, confirming its elemental composition. The fragmentation pattern would offer additional structural clues by revealing stable fragments formed upon ionization.
Theoretical and Computational Studies of 2,4 Diphenyl 3h 1 Benzazepine
Density Functional Theory (DFT) Calculations for Mechanistic Insights
Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure and properties of molecules. Its balance of accuracy and computational cost makes it particularly well-suited for studying complex organic systems like 2,4-Diphenyl-3H-1-benzazepine.
DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, thereby elucidating the step-by-step mechanism of formation for molecules such as this compound. This involves identifying the structures of reactants, intermediates, transition states, and products along a given reaction coordinate.
One proposed synthetic route to 2,4-diaryl-3H-1-benzazepines involves the acid-catalyzed reaction of an appropriate aniline (B41778) derivative with aryl methyl ketones. Computational studies can model this process to validate and refine the proposed mechanism. By calculating the energies of various proposed intermediates and the activation energies associated with each transition state, the most energetically favorable pathway can be determined.
For instance, a plausible mechanism that can be investigated using DFT includes the initial formation of an enamine or imine, followed by an intramolecular cyclization and subsequent rearrangement to form the seven-membered benzazepine ring. The geometry of the transition state for the key ring-forming step is of particular interest, as it reveals the precise arrangement of atoms at the point of highest energy along the reaction coordinate.
Table 1: Hypothetical DFT Data for a Key Step in the Formation of this compound
| Species | Relative Energy (kcal/mol) | Key Bond Distances (Å) in Transition State |
| Reactant Complex | 0.0 | - |
| Transition State 1 | +25.3 | C-N: 2.15, C-C: 1.85 |
| Intermediate 1 | -5.2 | - |
| Transition State 2 | +15.8 | C-H: 1.55 |
| Product | -20.7 | - |
Note: The data in this table is illustrative and based on typical values for similar organic reactions. Specific computational studies on this compound are required for accurate values.
The non-planar, seven-membered ring of the 3H-1-benzazepine core is conformationally flexible. This flexibility gives rise to different spatial arrangements of the atoms, known as conformers. Two primary dynamic processes govern the conformational landscape of this molecule: the inversion of the seven-membered ring (ring-flip) and the pyramidal inversion at the nitrogen atom (N-inversion).
DFT calculations can be employed to quantify the energy barriers associated with these processes. By systematically varying the dihedral angles that define the ring's pucker and the geometry around the nitrogen atom, a potential energy surface can be mapped. The energy difference between the ground state conformation and the transition state for these inversions provides the activation energy barrier.
For substituted benzazepines, the interplay between ring-flip and N-inversion is a key area of study. The nature and position of substituents can significantly influence the relative energies of different conformers and the barriers to their interconversion. In the case of this compound, the bulky phenyl groups at positions 2 and 4 are expected to play a major role in dictating the preferred conformation and the energetics of its dynamic processes.
Table 2: Illustrative Calculated Energy Barriers for Conformational Processes in a Substituted 3H-1-Benzazepine System
| Process | Transition State | Calculated Energy Barrier (kcal/mol) |
| Ring-Flip | Planar Ring Geometry | 10-15 |
| Nitrogen Inversion | Planar Nitrogen Geometry | 5-8 |
Note: These values are representative and intended for illustrative purposes. Actual values for this compound would need to be determined through specific DFT calculations.
Advanced Computational Modeling for Predicting Chemical Reactivity and Selectivity
Beyond mechanistic and conformational studies, advanced computational models can predict the chemical reactivity and selectivity of this compound. These models often utilize descriptors derived from quantum chemical calculations to forecast how a molecule will behave in a given chemical environment.
Methods such as the analysis of frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's susceptibility to nucleophilic or electrophilic attack. The distribution and energy of these orbitals can indicate the most likely sites for reaction. Furthermore, calculated electrostatic potential maps can visualize the electron-rich and electron-poor regions of the molecule, guiding predictions of intermolecular interactions.
Machine learning algorithms trained on data from quantum chemical calculations are also emerging as powerful tools for predicting reactivity on a larger scale and with greater speed. digitellinc.com
Development of Structure-Reactivity Relationships Based on Quantum Chemical Models
By systematically studying a series of related benzazepine derivatives using quantum chemical methods, it is possible to develop quantitative structure-reactivity relationships (QSRR). nih.govchemrxiv.org These models establish a mathematical correlation between the structural or electronic properties of the molecules and their observed reactivity.
For example, by calculating descriptors such as atomic charges, bond orders, and orbital energies for a set of 2,4-diaryl-3H-1-benzazepines with varying substituents on the phenyl rings, one could correlate these parameters with experimentally determined reaction rates or equilibrium constants. Such models are invaluable for the rational design of new benzazepine derivatives with tailored reactivity profiles, potentially accelerating the discovery of new therapeutic agents. nih.gov The development of these predictive models is a key area where computational chemistry can have a significant impact on synthetic and medicinal chemistry. nih.gov
Stereochemistry and Conformational Isomerism in 2,4 Diphenyl 3h 1 Benzazepine and Its Derivatives
Investigation of Inversion Barriers and Dynamic Processes (N-inversion, Ring-flip)
The conformational flexibility of 2,4-Diphenyl-3H-1-benzazepine and its analogs is primarily governed by two dynamic processes: the inversion of the seven-membered azepine ring (ring-flip) and the inversion of the nitrogen atom (N-inversion). These processes lead to the interconversion of conformational enantiomers. The energy barriers associated with these processes have been investigated using variable-temperature NMR spectroscopy and computational methods. researchgate.net
For the parent this compound, these dynamic processes are rapid on the NMR timescale at room temperature. However, by lowering the temperature, the interconversion can be slowed, allowing for the study of the energy barriers. Computational studies, specifically using density functional theory (DFT), have provided valuable insights into the energetics of these processes.
A study on a series of 2,4-disubstituted 1H-1-benzazepines revealed a significant interplay between the substituent on the nitrogen atom and the barriers to ring-flip and N-inversion. researchgate.net When the nitrogen atom is unsubstituted (N-H), as in this compound, the nitrogen atom is significantly pyramidalized. This leads to a relatively high energy barrier for N-inversion and a lower barrier for the ring-flip. In contrast, when an alkyl substituent is present on the nitrogen, the nitrogen atom's geometry becomes nearly planar, resulting in a higher energy barrier for the ring-flip and a lower barrier for N-inversion. researchgate.netresearchgate.net
The following table summarizes the computationally determined Gibbs free energy barriers for the enantiomerization of this compound and a derivative with a methyl group at the C5 position. The enantiomerization process involves a combination of ring-flip and N-inversion.
| Compound | Process | Calculated ΔG‡ (kcal/mol) |
|---|---|---|
| This compound | Enantiomerization | 15.2 |
| 5-Methyl-2,4-diphenyl-3H-1-benzazepine | Enantiomerization | 18.0 |
These data indicate that even a small methyl group at the C5 position significantly increases the barrier to interconversion of the conformational enantiomers.
Exploration of Atropisomerism and Potential for Chiral Recognition in Substituted Derivatives
Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond, leading to the existence of stable, separable enantiomers. nih.gov In the context of this compound derivatives, the conformational enantiomers resulting from the puckered seven-membered ring can be considered potential atropisomers if their interconversion is sufficiently slow at room temperature.
Research has shown that while the parent this compound undergoes rapid conformational inversion, strategic placement of substituents can significantly raise the energy barrier for this process. acs.org Computational studies have predicted that alkylation at the C3 and C5 positions of the azepine ring can markedly slow the interconversion of the conformational enantiomers. acs.org This is due to the increased steric hindrance in the transition state of the ring-flip process.
Specifically, DFT studies have suggested that substitution at the C5 position can appreciably slow the rate of enantiomerization. An even greater effect is predicted with alkylation at the C3 position, which may slow the interconversion to an extent that would permit the isolation of the individual atropisomers at or near room temperature. acs.org
While these theoretical predictions are promising, to date, there have been no reports in the scientific literature of the successful isolation of atropisomers of this compound derivatives. Consequently, the potential for these compounds to be used in chiral recognition applications, for instance as chiral stationary phases in chromatography or as chiral ligands in asymmetric catalysis, remains an intriguing but unexplored area of research. The ability to synthesize and separate stable atropisomers of this scaffold would open up new avenues for their application in stereoselective processes.
Discerning Factors Influencing Conformational Preferences (e.g., Steric Hindrance, Electronic Effects, Substituent Placement)
The conformational preferences of this compound and its derivatives are dictated by a complex interplay of steric hindrance, electronic effects, and the specific placement of substituents on the benzazepine core.
Steric Hindrance: This is a dominant factor in determining the conformational landscape of these molecules. The bulky phenyl groups at the C2 and C4 positions create significant steric strain, which influences the puckering of the seven-membered ring. The introduction of additional substituents, particularly at positions C3 and C5, further exacerbates these steric interactions. As discussed previously, this increased steric hindrance is the primary reason for the predicted increase in the barrier to enantiomerization in alkylated derivatives. researchgate.netacs.org The steric bulk of a substituent on the nitrogen atom also plays a crucial role; larger alkyl groups can influence the puckering of the azepine ring and the geometry around the nitrogen atom. researchgate.net
Electronic Effects: While steric effects are paramount, electronic effects of substituents on the phenyl rings at C2 and C4 have been found to have a less pronounced impact on the rate of enantiomerization. acs.org However, electronic factors can influence the finer details of the molecular conformation and reactivity. For instance, electron-donating or electron-withdrawing groups on the phenyl rings can alter the electron density distribution within the molecule, which could subtly affect bond lengths and angles, and potentially the interaction with other molecules.
Substituent Placement: The position of substituents on the benzazepine ring is a critical determinant of the conformational dynamics. As highlighted by computational studies, alkylation at C3 has a more significant impact on slowing the enantiomerization process compared to substitution at C5. acs.org This is likely due to the proximity of the C3 position to the phenyl groups and its involvement in the twisting motion of the ring during inversion. Substitution on the nitrogen atom also has a profound effect, altering the balance between the barriers for N-inversion and ring-flip. researchgate.net
The following table summarizes the influence of different factors on the conformational properties of this compound derivatives:
| Factor | Influence on Conformational Preferences |
|---|---|
| Steric Hindrance | - Major determinant of ring puckering.
|
| Electronic Effects | - Substituents on C2 and C4 phenyl rings have a minor effect on the rate of enantiomerization.
|
| Substituent Placement | - Alkylation at C3 has a greater impact on slowing enantiomerization than at C5.
|
Future Research Directions and Unexplored Avenues for 2,4 Diphenyl 3h 1 Benzazepine
Development of More Sustainable and Atom-Economical Synthetic Methodologies
The principles of green chemistry are increasingly becoming a prerequisite for modern synthetic chemistry. For a molecule like 2,4-Diphenyl-3H-1-benzazepine, moving beyond classical, often inefficient, syntheses is crucial. Future research should focus on developing methodologies that are not only efficient in yield but also environmentally benign and atom-economical.
Key Research Thrusts:
Catalytic C-H Bond Activation: Investigating transition-metal catalyzed, particularly copper-catalyzed, oxidative C(sp³)–H/C(sp²)–H cross-coupling reactions could provide a direct and atom-economical pathway to the benzazepine core. rsc.org This approach avoids the pre-functionalization of starting materials, reducing step counts and waste.
Domino and Tandem Reactions: Designing one-pot domino reactions, such as carboamination or aminoarylation, can significantly enhance synthetic efficiency. mdpi.com A proposed tandem sequence involving oxygen transfer cyclization, (3+2) cycloaddition, and Claisen rearrangement has been shown to produce complex benzazepines with high atom economy. nih.govresearchgate.net Applying such strategies to the synthesis of this compound could streamline its production.
Eco-Friendly Catalysis: The use of sustainable and reusable catalysts is a cornerstone of green chemistry. Research into nanocatalysts, such as those based on modified metal-organic frameworks (MOFs), could offer mild reaction conditions and high yields for benzazepine synthesis. nih.gov Similarly, exploring protocols that utilize water as a solvent or employ sonochemical methods can significantly reduce the environmental footprint. rsc.org
High Atom-Economy Reactions: Atom economy is a critical metric for evaluating the "greenness" of a synthesis. primescholars.com Future synthetic designs should prioritize reactions that incorporate a maximum number of reactant atoms into the final product. Reactions like the Diels-Alder cycloaddition are inherently atom-economical and could be adapted for constructing the benzazepine skeleton. primescholars.com
A comparative table of potential synthetic approaches is presented below.
| Synthetic Strategy | Key Advantages | Potential for this compound |
| Copper-Catalyzed C-H/C-H Cross-Coupling | High atom and step economy; avoids pre-functionalization. rsc.org | Direct synthesis from readily available hydrocarbon precursors. |
| Domino Reactions | Increased efficiency, reduced waste from intermediate purifications. mdpi.com | One-pot synthesis from simple starting materials. |
| MOF-Based Catalysis | Mild conditions, high yields, catalyst reusability. nih.gov | Sustainable and cost-effective large-scale production. |
| Dearomative Rearrangement | High atom-, step-, and redox-economy; access to complex scaffolds. nih.govresearchgate.net | Novel synthetic routes yielding diverse functionalized derivatives. |
Deeper Mechanistic Understanding of Unprecedented Transformations and Rearrangements
The synthesis of complex heterocyclic systems like benzazepines often involves intricate reaction mechanisms and rearrangements. A profound understanding of these pathways is essential for reaction optimization, improving yields, and predicting the formation of novel structures. For this compound, several avenues for mechanistic investigation remain open.
Key Research Thrusts:
Investigating Dearomative Rearrangements: A catalyst-free dearomative rearrangement of o-nitrophenyl alkyne has been established for the divergent synthesis of benzazepines. nih.govresearchgate.net A detailed mechanistic study of analogous reactions designed to produce the 2,4-diphenyl substitution pattern would be highly valuable. This could involve identifying key intermediates and transition states through a combination of experimental techniques (e.g., in-situ spectroscopy) and computational calculations.
Elucidating Tandem Reaction Pathways: Complex reaction cascades, such as the proposed tandem oxygen transfer cyclization/(3 + 2) cycloaddition/(homo-)hetero-Claisen rearrangement, offer rapid access to the benzazepine core. researchgate.net Future work should focus on trapping intermediates and performing isotopic labeling studies to rigorously validate the proposed mechanisms in the context of synthesizing this compound.
Exploring Photochemical Pathways: The photochemical reactivity of related heterocyclic systems, such as 3H-naphthopyrans, involves complex transformations between different isomers. researchgate.net Investigating the photochemical behavior of this compound could reveal novel light-induced rearrangements or reactions, opening up new synthetic and materials science applications.
Advanced Computational Modeling for Rational Design of Novel Benzazepine Structures
Computational chemistry provides powerful tools for accelerating the drug discovery process. By predicting molecular properties, binding affinities, and pharmacokinetic profiles, computational modeling can guide the synthesis of new derivatives with enhanced biological activity. The this compound scaffold is an ideal candidate for such in silico studies.
Key Research Thrusts:
Structure-Based Drug Design: Following the successful rational design of dibenzazepine-based inhibitors for targets like β-secretase (BACE1) nih.govacs.org, similar approaches can be applied to this compound. By modeling the interactions of this scaffold with various biological targets (e.g., kinases, proteases, GPCRs), novel derivatives with specific inhibitory activities can be designed.
QSAR and Pharmacokinetic Modeling: Quantitative Structure-Activity Relationship (QSAR) studies can identify the key structural features that contribute to the biological activity of benzazepine derivatives. researchgate.net Combined with in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, these models can guide the optimization of lead compounds to improve their drug-like properties. researchgate.net
Predicting Reaction Outcomes: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction pathways and predict the feasibility of novel synthetic transformations. researchgate.netmdpi.com This can help in designing more efficient syntheses and in understanding complex rearrangement mechanisms, saving significant experimental time and resources.
| Computational Approach | Application for this compound | Expected Outcome |
| Molecular Docking | Predicting binding modes and affinities to various protein targets. | Identification of potential biological targets and design of potent inhibitors. |
| QSAR Modeling | Correlating structural features with biological activity across a series of derivatives. | A predictive model to guide the synthesis of more active compounds. researchgate.net |
| ADMET Prediction | In silico evaluation of drug-like properties (e.g., oral bioavailability, toxicity). | Prioritization of synthetic targets with favorable pharmacokinetic profiles. researchgate.net |
| DFT Calculations | Modeling reaction mechanisms and transition states for synthetic pathways. | Deeper mechanistic insight and optimization of reaction conditions. mdpi.com |
Exploration of Undiscovered Chemical Reactivity and Selectivity Profiles
The chemical reactivity of the this compound core has not been extensively studied. The presence of multiple reactive sites—including the imine functionality, the electron-rich aromatic rings, and potentially activatable C-H bonds—suggests a rich and unexplored chemical landscape.
Key Research Thrusts:
Functionalization of the Benzazepine Core: Systematic investigation into the functionalization of the core structure is needed. This includes electrophilic aromatic substitution on the phenyl and benzo rings, nucleophilic addition to the imine bond, and metal-catalyzed cross-coupling reactions to introduce further diversity.
Selective Transformations: Developing reactions that selectively target one specific site in the presence of others is a key challenge. For instance, achieving regioselective functionalization of one of the two phenyl groups or selective modification of the seven-membered ring would provide access to a wide array of novel structures. Studies on related d-fused rsc.orgbenzazepines have shown that modifications to the seven-membered ring are essential for selective antitumor activity, a principle that could be explored here. acs.org
Bio-inspired Reactivity: Benzazepines are known to interact with various biological targets, including serotonin receptors. wikipedia.org Exploring the reactivity of this compound under biomimetic conditions could lead to the discovery of novel, biologically relevant transformations and metabolites.
Asymmetric Catalysis: The development of catalytic asymmetric methods to access enantioenriched benzazepine derivatives is a significant goal. Inspired by successes in the asymmetric hydrogenation of related cyclic ene-carbamates to form chiral 3-benzazepines, similar strategies could be developed for the 1-benzazepine core. acs.orgnih.gov
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2,4-Diphenyl-3H-1-benzazepine, and what challenges arise in achieving high yields?
- Methodological Answer : The synthesis of this compound typically involves multi-step reactions, such as cyclization of substituted benzazepine precursors or coupling reactions with phenyl groups. For example, analogous benzazepine derivatives (e.g., 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine) are synthesized via cyclization reactions using catalytic acid or base conditions . Challenges include regioselectivity in phenyl group attachment and purification of intermediates. Researchers should optimize reaction parameters (e.g., temperature, solvent polarity) and employ techniques like column chromatography for isolation.
Q. How can the structural conformation of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. For instance, related benzazepines (e.g., 2-(4-Phenyl-3H-1,5-benzodiazepin-2-yl)acetic acid) have been structurally resolved using single-crystal X-ray diffraction, revealing bond angles and torsion critical for pharmacological activity . Complementary methods include NMR (e.g., NOESY for spatial proximity analysis) and computational modeling (DFT calculations).
Q. What are the key pharmacological targets of benzazepine derivatives, and how does this compound fit into this framework?
- Methodological Answer : Benzazepines often target neurotransmitter receptors (e.g., dopamine, serotonin) due to their structural mimicry of endogenous ligands. For example, dibenzoazepine derivatives are studied for their affinity to G-protein-coupled receptors (GPCRs) . Researchers should design competitive binding assays (e.g., radioligand displacement) and functional assays (e.g., cAMP modulation) to evaluate this compound’s activity.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, solvent systems). A systematic approach includes:
- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC50 normalized to control conditions).
- Reproducibility checks : Replicate experiments under controlled parameters (e.g., pH, temperature).
- Data triangulation : Combine biochemical assays with computational docking to validate target interactions .
Q. What strategies optimize the enantiomeric purity of this compound for stereoselective studies?
- Methodological Answer : Chiral resolution techniques include:
- Chiral chromatography : Use columns with immobilized chiral selectors (e.g., amylose derivatives).
- Asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) during cyclization.
- Kinetic resolution : Leverage enzymatic methods (e.g., lipases) to selectively hydrolyze one enantiomer .
Q. How do computational models predict the metabolic stability of this compound?
- Methodological Answer : Use in silico tools like:
- ADMET predictors : Software such as Schrödinger’s QikProp to estimate CYP450 metabolism and half-life.
- Molecular dynamics (MD) : Simulate interactions with hepatic enzymes (e.g., CYP3A4) to identify metabolic hotspots.
- Density Functional Theory (DFT) : Calculate activation energies for oxidation pathways .
Q. What experimental designs are suitable for assessing in vivo toxicity of this compound?
- Methodological Answer : Follow OECD guidelines for preclinical toxicity:
- Acute toxicity : Dose-ranging studies in rodents (LD50 determination).
- Subchronic studies : 28-day repeated dosing with histopathology and serum biomarkers.
- Genotoxicity : Ames test for mutagenicity and micronucleus assay for chromosomal damage. Note: Limited toxicity data exist for related benzazepines, necessitating cautious dose escalation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
